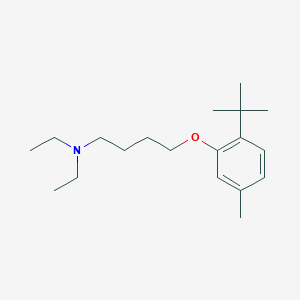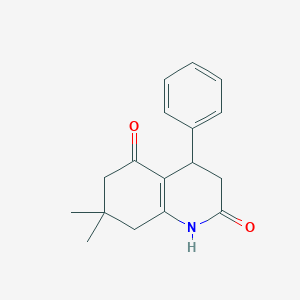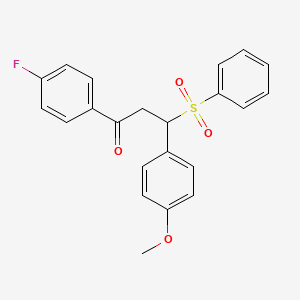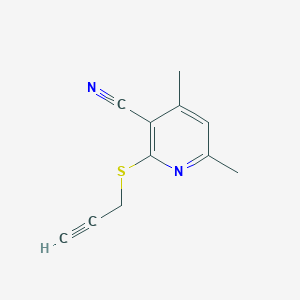
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine, also known as Venlafaxine, is a synthetic compound that belongs to the class of antidepressant drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is commonly used for the treatment of major depressive disorder, anxiety disorders, and panic disorders.
Wirkmechanismus
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain circuits that regulate mood and anxiety.
Biochemical and Physiological Effects:
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has also been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the role of neurotransmitters in the brain. However, 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the brain over an extended period of time. Additionally, 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine. One area of interest is the development of new SNRI drugs with improved efficacy and fewer side effects. Another area of interest is the use of 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine in combination with other drugs for the treatment of psychiatric disorders. Additionally, there is growing interest in the potential use of 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine for the treatment of other conditions, such as chronic pain and cognitive impairment. Further research in these areas could lead to new treatments and improved outcomes for patients.
Synthesemethoden
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine is synthesized by the reaction of 2-tert-butyl-4-methylphenol with N,N-diethylethylenediamine in the presence of a base, followed by reaction with 1-chlorobutane. The resulting product is then purified to obtain 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine.
Wissenschaftliche Forschungsanwendungen
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has been extensively studied for its therapeutic effects in the treatment of various psychiatric disorders. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and migraine headaches.
Eigenschaften
IUPAC Name |
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-7-20(8-2)13-9-10-14-21-18-15-16(3)11-12-17(18)19(4,5)6/h11-12,15H,7-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKIVCHNXUPRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=CC(=C1)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethylbutan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)


![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)


![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)
![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)

![N-(3-methoxyphenyl)-3-{1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5204961.png)

![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)
![N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5204991.png)